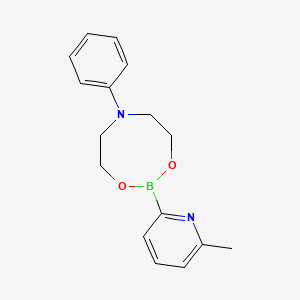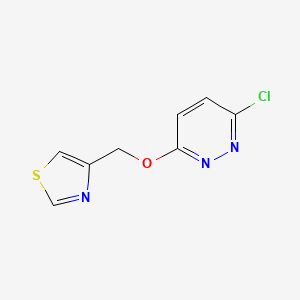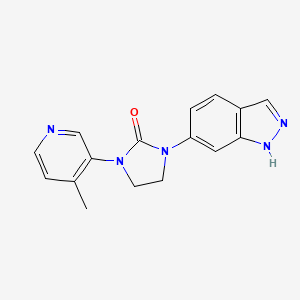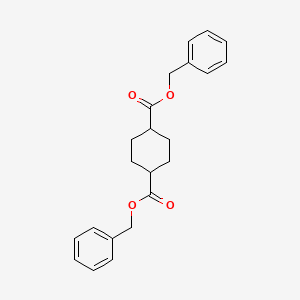![molecular formula C18H20O2 B8673837 3-[(4-tert-butylphenyl)methoxy]benzaldehyde](/img/structure/B8673837.png)
3-[(4-tert-butylphenyl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde typically involves the protection of a hydroxyl group followed by a Friedel-Crafts acylation reaction. One common method starts with 3-hydroxybenzaldehyde, which is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-benzyloxybenzaldehyde . The tert-butyl group can be introduced via a Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 3-[4-(t-Butyl)benzyloxy]benzoic acid
Reduction: 3-[4-(t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function and activity . The benzyloxy and tert-butyl groups can influence the compound’s reactivity and binding affinity through steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxybenzaldehyde: Lacks the tert-butyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Contains a silyl ether group instead of a benzyloxy group, which can affect its reactivity and stability.
3,4-Dibenzyloxybenzaldehyde: Contains an additional benzyloxy group, which can lead to different reactivity and applications.
Uniqueness
3-[(4-tert-butylphenyl)methoxy]benzaldehyde is unique due to the presence of both a benzyloxy group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-9-7-14(8-10-16)13-20-17-6-4-5-15(11-17)12-19/h4-12H,13H2,1-3H3 |
InChI Key |
QXLDRBGJFJMTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Aminobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B8673801.png)







![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)

